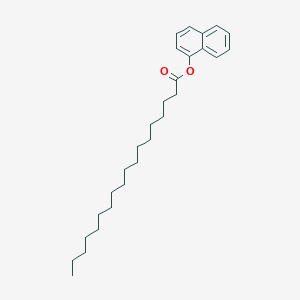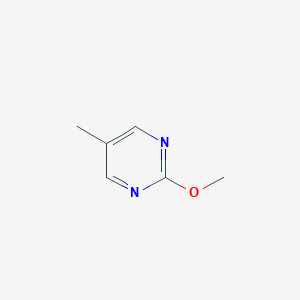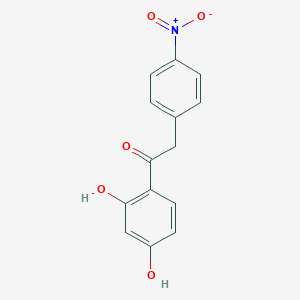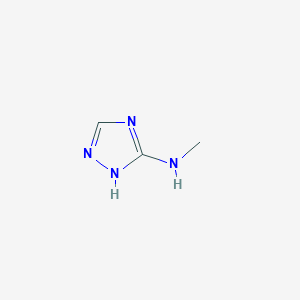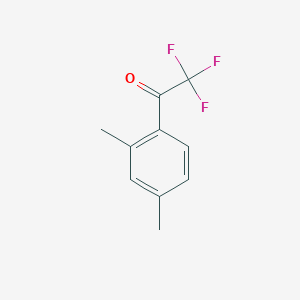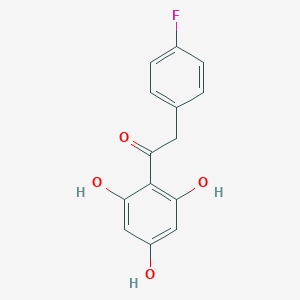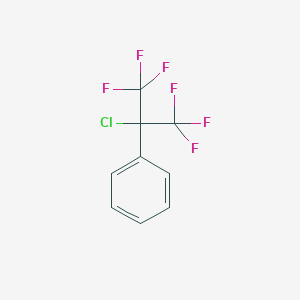
3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol, also known as acetylaranotin, is a natural product that has been extensively studied for its potential therapeutic applications. It belongs to the lanostane triterpenoids family and is isolated from the mycelia of the fungus Antrodia cinnamomea, which is known for its medicinal properties in traditional Chinese medicine. In
Mecanismo De Acción
The mechanism of action of 3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. The compound has also been shown to inhibit the expression of pro-inflammatory cytokines and promote the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell proliferation, reduce fibrosis, and improve glucose metabolism. The compound has also been shown to protect the liver and cardiovascular system from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol in lab experiments is its natural origin. The compound is isolated from a natural source and has been used in traditional Chinese medicine for centuries, which makes it a promising therapeutic agent. However, the low yield of the compound makes it challenging to obtain large quantities for research purposes.
Direcciones Futuras
There are several future directions for the research of 3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, fibrosis, and diabetes. Another direction is to investigate its mechanism of action and identify the signaling pathways that it modulates. Additionally, further research is needed to optimize the synthesis method and increase the yield of the compound. Finally, the safety and toxicity of the compound need to be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol is a natural product that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, anti-fibrotic, and anti-diabetic properties and has been shown to protect the liver and cardiovascular system. However, the low yield of the compound makes it challenging to obtain large quantities for research purposes. Further research is needed to explore its potential as a therapeutic agent and optimize the synthesis method.
Métodos De Síntesis
The synthesis of 3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol can be achieved through the extraction of Antrodia cinnamomea mycelia, followed by purification using various chromatographic techniques. The yield of the compound is low, which makes it challenging to obtain large quantities for research purposes.
Aplicaciones Científicas De Investigación
3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-fibrotic, and anti-diabetic properties. The compound has also been studied for its potential to protect the liver and cardiovascular system.
Propiedades
Número CAS |
19454-73-0 |
|---|---|
Nombre del producto |
3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol |
Fórmula molecular |
C32H54O3 |
Peso molecular |
486.8 g/mol |
Nombre IUPAC |
[(3S,5R,7R,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O3/c1-20(2)11-10-12-21(3)23-13-18-32(9)28-24(14-17-31(23,32)8)30(7)16-15-27(35-22(4)33)29(5,6)26(30)19-25(28)34/h20-21,23,25-27,34H,10-19H2,1-9H3/t21-,23-,25-,26+,27+,30-,31-,32+/m1/s1 |
Clave InChI |
UWOQKGAEHGZLFX-WNCKTOKXSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(CC4C3(CCC(C4(C)C)OC(=O)C)C)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(CC4C3(CCC(C4(C)C)OC(=O)C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



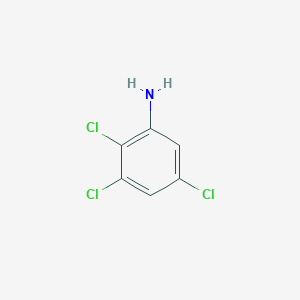

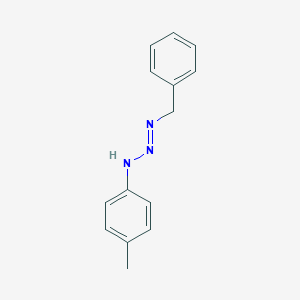
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)

